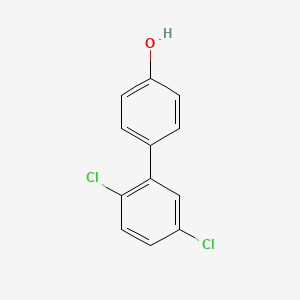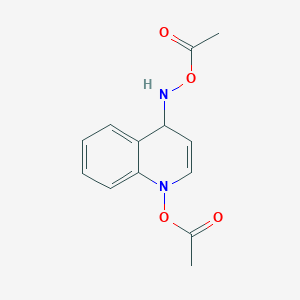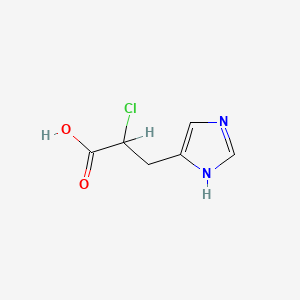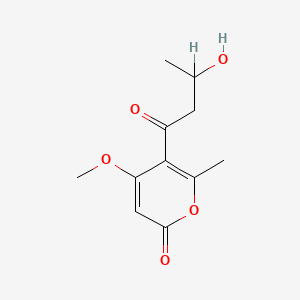
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one is a naturally occurring antibiotic mycotoxin produced by certain fungal strains, including Pyrenochaeta terrestris. It belongs to the class of α-pyrones and exhibits significant biological activity, particularly antifungal and phytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of pyrenocin B involves the extraction from fungal cultures. The process typically includes the cultivation of the fungus in a suitable medium, followed by extraction with organic solvents such as ethyl acetate. The crude extract is then purified using chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in pyrenocin B.
Substitution: Substitution reactions can introduce new functional groups into the pyrenocin B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, pyrenocin B is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of α-pyrones and their derivatives.
Biology
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one exhibits significant biological activity, making it a valuable compound in biological research. It has been shown to possess antifungal and phytotoxic properties, which are useful in studying plant-pathogen interactions and developing new antifungal agents .
Medicine
The antibiotic properties of pyrenocin B make it a potential candidate for developing new antimicrobial agents.
Industry
In industry, pyrenocin B can be used as a lead compound for developing new agrochemicals and pharmaceuticals. Its antifungal properties are particularly valuable in agriculture for controlling plant diseases.
Mécanisme D'action
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one exerts its effects by targeting specific molecular pathways. One of its known targets is EpsinR, a protein involved in endosomal trafficking. By binding to EpsinR, pyrenocin B inhibits the presentation of endogenous MHC class II-restricted antigens, affecting immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrenocin A
- Pyrenocin C
- Pyrenocin D
- Pyrenocin E
Uniqueness
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one is unique among its analogs due to its specific molecular structure and biological activity. While other pyrenocins also exhibit antifungal and phytotoxic properties, pyrenocin B’s ability to inhibit antigen presentation sets it apart .
Propriétés
Numéro CAS |
72674-29-4 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
5-(3-hydroxybutanoyl)-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C11H14O5/c1-6(12)4-8(13)11-7(2)16-10(14)5-9(11)15-3/h5-6,12H,4H2,1-3H3 |
Clé InChI |
NXDGLHJHHJJTSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)O |
SMILES canonique |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)O |
Synonymes |
pyrenocin B pyrenocine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


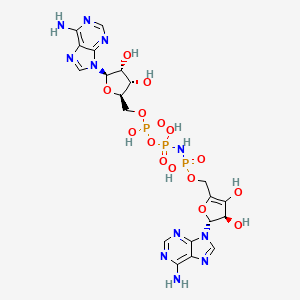
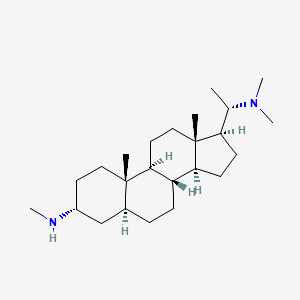
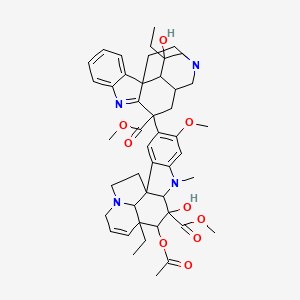
![[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate](/img/structure/B1213381.png)
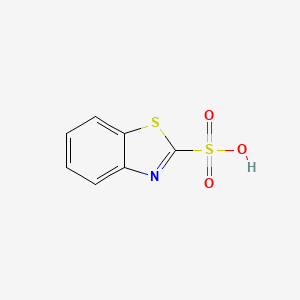
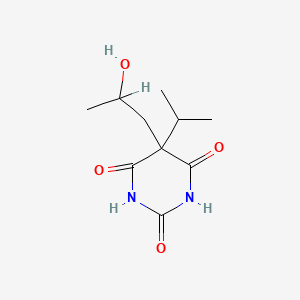
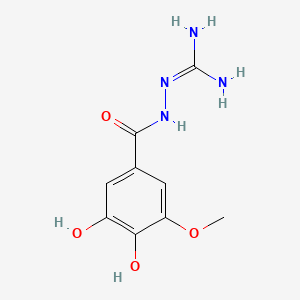
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)
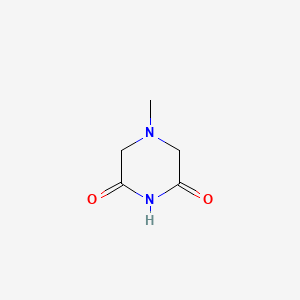

![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)
